5-氧代脯氨酸

描述

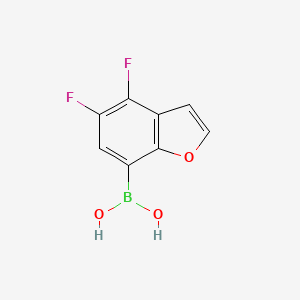

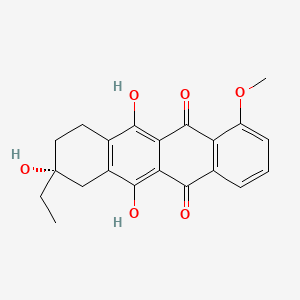

5-Oxoproline, also known as Pyroglutamic acid or pidolic acid, is a natural amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to form a lactam . It is an intermediate in the glutathione metabolism and a marker of glutathione deficiency . It is involved in the production/recycling of glutathione, a potent antioxidant in the human body .

Synthesis Analysis

The synthesis of 5-Oxoproline involves two main parts: the synthesis of peptide fragments by standard fluorenylmethoxycarbonyl (Fmoc) chemistry and the α-Ketoacid-Hydroxylamine (KAHA) ligation between fragments containing 5-Oxoproline and a C-terminal peptide α-ketoacid . This protocol uses (S)-5-oxoproline (opr) as a key building block .Molecular Structure Analysis

5-Oxoproline is a ubiquitous but understudied natural amino acid derivative in which the free amino group of glutamic acid or glutamine cyclizes to form a lactam . The names of 5-Oxoproline conjugate base, anion, salts, and esters are pyroglutamate, 5-oxoprolinate, or pidolate .Chemical Reactions Analysis

Fully unprotected peptides are ligated by a selective reaction between α-ketoacids and hydroxylamines to give native amide bonds. This process is part of the chemical synthesis of proteins .Physical And Chemical Properties Analysis

5-Oxoproline has a molecular formula of C5H7NO3 and a molar mass of 129.11. It has a density of 1.3816 (rough estimate), a melting point of 160-163°C (lit.), and a boiling point of 239.15°C (rough estimate). It is soluble in water (10-15 g/100 mL at 20 ºC), alcohol, acetone, and glacial acetic acid, and slightly soluble in ethyl acetate .科学研究应用

1. 理解代谢紊乱

5-氧代脯氨酸,也称为焦谷氨酸,在代谢紊乱的研究中具有重要意义。它在谷胱甘肽合成酶缺乏症中积累,这是一种代谢缺陷,其特征是溶血性贫血、代谢性酸中毒和严重的神经系统疾病。研究表明,5-氧代脯氨酸促进了大鼠大脑的氧化应激,可能解释了谷胱甘肽合成酶缺乏症的神经病理学(Pederzolli 等人,2007); (Pederzolli 等人,2010)。

2. 在药物引起的代谢性酸中毒中的作用

短暂性 5-氧代脯氨酸尿症,其中 5-氧代脯氨酸的尿液排泄增加,在某些情况下会导致代谢性酸中毒,例如抗生素治疗(Croal 等人,1998)。这种理解对于诊断和管理由特定药物相互作用引起的酸中毒至关重要,正如在涉及对乙酰氨基酚和某些抗生素的病例中所见(Jessurun 等人,2015)。

3. 对酶功能的影响

已知 5-氧代脯氨酸会使某些酶失活,例如脯氨酰 4-羟化酶。这对于理解酶功能和潜在的治疗应用具有重要意义。具有 5-氧代脯氨酸序列的化合物可以抑制脯氨酰 4-羟化酶,这在胶原合成中很重要(Günzler 等人,1988)。

4. 药理学药物的开发

氧代脯氨酸肽因其在药理学应用中的潜力而受到研究,特别是其降脂和抗血栓作用。这些肽可能代表一类用于治疗与脂肪代谢和血凝块形成相关疾病的新药(Myasoedov 等人,2017)。

5. 蛋白质研究的合成

5-氧代脯氨酸用于合成某些蛋白质研究的化合物。例如,已经开发了一种改进的 (S)-N-Boc-5-氧代脯氨酸合成路线,这对于使用 α-酮酸-羟胺 (KAHA) 连接进行蛋白质的化学合成很重要(Murar 等人,2017)。

6. 肝毒性的生物标志物

5-氧代脯氨酸已被研究为肝毒性的潜在生物标志物。它在生物体液和组织中的存在可能表明由于接触某些毒素或药物而导致的肝损伤(Geenen 等人,2011)。

作用机制

安全和危害

属性

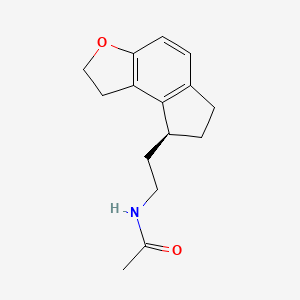

IUPAC Name |

(3S)-1,2-oxazolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-4(7)3-1-2-8-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJOCEQKMJIKLJ-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CONC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CON[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Isoxazolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R)-Ethyl-2-amino-3-[4-(methylsulfonyl)phenyl]-3-hydroxy-propanoate](/img/structure/B3327180.png)

![N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine](/img/structure/B3327234.png)